Lipophilicity Tuning: 3-Cyano-N-propylbenzenesulfonamide versus 3-Cyano-N-methylbenzenesulfonamide
Replacing the N-propyl chain with an N-methyl group reduces computed logP by 0.9 units (XLogP3 = 1.6 vs. 0.7), representing a ~8-fold decrease in octanol/water partition coefficient [1][2]. This substantial difference impacts membrane permeability predictions and requires distinct formulation strategies in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 3-Cyano-N-methylbenzenesulfonamide (CAS 56542-62-2): XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = 0.9 (target ~8× more lipophilic) |
| Conditions | PubChem computed XLogP3 3.0 algorithm; identical computational method for both compounds |
Why This Matters
Procurement decisions for SAR or cell-based screening libraries should account for logP differences; the N-propyl derivative provides a distinct lipophilicity vector compared to the N-methyl analog.
- [1] PubChem CID 8470434 (3-cyano-N-propylbenzenesulfonamide), computed XLogP3 = 1.6. View Source
- [2] PubChem CID 17561991 (3-cyano-N-methylbenzenesulfonamide), computed XLogP3 = 0.7. View Source
